![molecular formula C21H24N4O B5614014 2-[(2E)-3-phenyl-2-propen-1-yl]-8-(2-pyrazinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5614014.png)
2-[(2E)-3-phenyl-2-propen-1-yl]-8-(2-pyrazinyl)-2,8-diazaspiro[4.5]decan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of diazaspirodecanone derivatives often involves multi-step pathways. For instance, Guillon et al. (2020) describe a multi-step synthesis process starting from 2-nitroaniline for a related compound (Guillon et al., 2020). Another study by Wang et al. (2011) details the synthesis of a similar compound through a condensation reaction (Wang et al., 2011).
Molecular Structure Analysis
The molecular structure of diazaspirodecanone derivatives is often characterized by techniques like FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS spectral analysis, as exemplified by Guillon et al. (2020) (Guillon et al., 2020).
Chemical Reactions and Properties
Diazaspirodecanone derivatives, due to their unique structure, engage in various chemical reactions. Farag et al. (2008) reported the cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives as part of their synthesis process (Farag et al., 2008). Additionally, Shukla et al. (2016) synthesized diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine derivatives, indicating the versatility of this chemical scaffold in forming different compounds (Shukla et al., 2016).
Physical Properties Analysis
The physical properties of such compounds are typically characterized by their crystalline structure, as demonstrated in studies like that of Wang et al. (2011), who used single-crystal X-ray diffraction for this purpose (Wang et al., 2011).
Chemical Properties Analysis
The chemical properties of diazaspirodecanone derivatives are diverse. For example, Farag et al. (2008) described compounds that undergo intramolecular cyclization upon treatment with HCl/AcOH mixture, showcasing the reactivity of these compounds under certain conditions (Farag et al., 2008).
properties
IUPAC Name |
2-[(E)-3-phenylprop-2-enyl]-8-pyrazin-2-yl-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c26-20-15-21(8-13-24(14-9-21)19-16-22-10-11-23-19)17-25(20)12-4-7-18-5-2-1-3-6-18/h1-7,10-11,16H,8-9,12-15,17H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIPUBTVZODOMJ-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)N(C2)CC=CC3=CC=CC=C3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12CC(=O)N(C2)C/C=C/C3=CC=CC=C3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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